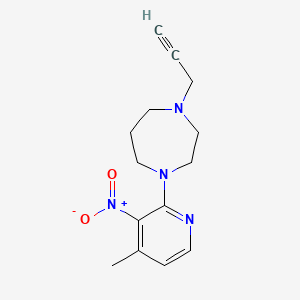

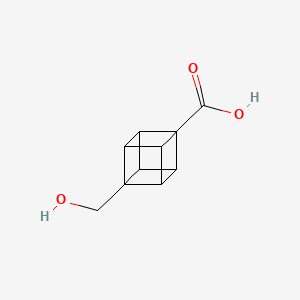

![molecular formula C15H22N4O2S B2559701 2-((4-(乙基磺酰基)哌嗪-1-基)甲基)-1-甲基-1H-苯并[d]咪唑 CAS No. 1171851-60-7](/img/structure/B2559701.png)

2-((4-(乙基磺酰基)哌嗪-1-基)甲基)-1-甲基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It is related to a class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds . This class of compounds is structurally similar to N-arylpiperazines , which are known to have significant bioactivity and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an ethylsulfonyl group, a piperazine ring, and a benzimidazole ring . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .科学研究应用

Alpha1-Adrenergic Receptor Ligands

Adrenergic receptors play a crucial role in various physiological processes. Activation or blockade of these receptors is a major therapeutic approach for treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, depression, and more. Among the nine cloned adrenoceptor subtypes, alpha1-adrenergic receptors are particularly relevant for neurological conditions. 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives have been studied as potential alpha1-adrenergic receptor antagonists. These compounds exhibit affinity in the range of 22 nM to 250 nM. In silico docking, molecular dynamics simulations, and ADME calculations have identified promising lead compounds, including 2-5, 8, and 12 .

Improved Solubility and Oral Absorption

In drug design, replacing a 6-methylene chain with a piperazine unit between the head (pyridylacetamide) and tail (benzimidazole) moieties led to enhanced aqueous solubility (up to 19 mg/mL at pH 1.2) and significantly improved oral absorption. For instance, the compound 2 showed a 1100-fold higher Cmax compared to its predecessor 1 in fasted dogs .

Anxiolytic Potential

Derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole were designed, synthesized, and assessed for anxiolytic activity. These compounds hold promise as potential anxiolytic agents .

作用机制

Target of Action

The primary targets of 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole are likely to be G protein-coupled receptors, specifically the alpha1-adrenergic receptors . These receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways are those involving the alpha1-adrenergic receptors. These receptors are part of the adrenergic system, which regulates a variety of physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .

Pharmacokinetics

The pharmacokinetics of 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole involve its absorption, distribution, metabolism, and excretion (ADME). In liver microsomes and recombinant cytochrome P450 (P450) isozymes, similar compounds have been predominantly metabolized by CYP3A . The compound’s ADME properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on whether it activates or blocks the alpha1-adrenergic receptors. Activation can lead to contraction of smooth muscles, while blockade can result in relaxation of these muscles .

属性

IUPAC Name |

2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-3-22(20,21)19-10-8-18(9-11-19)12-15-16-13-6-4-5-7-14(13)17(15)2/h4-7H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTFANUQLRYDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

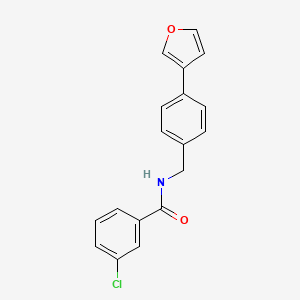

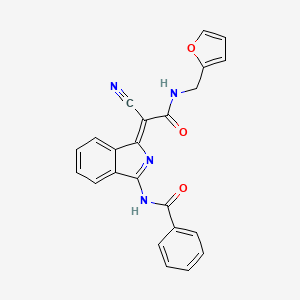

![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2559620.png)

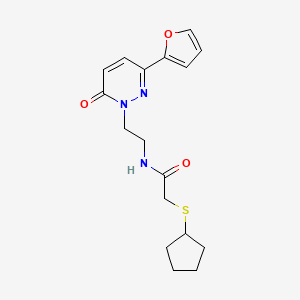

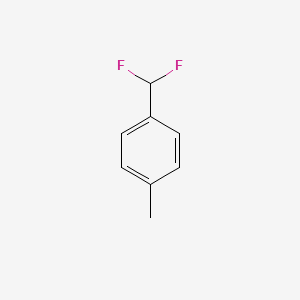

![3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one](/img/structure/B2559624.png)

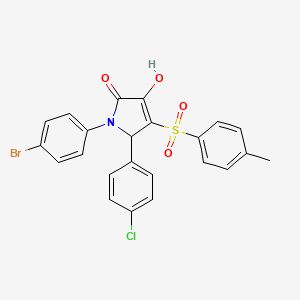

![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)

![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid](/img/structure/B2559626.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)

![5,6-Dimethyl-7-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559631.png)

![4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2559636.png)